molecular formula C18H16IN B14130215 1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide CAS No. 36098-48-3

1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide

Cat. No.: B14130215
CAS No.: 36098-48-3
M. Wt: 373.2 g/mol
InChI Key: YDBPTWNNICMYPY-UEIGIMKUSA-M
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Description

1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C18H16IN It is known for its unique structure, which includes a pyridinium ion linked to a naphthalene moiety via a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium iodide with 2-(naphthalen-1-yl)vinyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced pyridinium derivatives.

    Substitution: Formation of substituted vinylpyridinium compounds.

Scientific Research Applications

1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The vinyl group and naphthalene moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide: A similar compound with a pyrene moiety instead of naphthalene.

    N1-(2-pyridinylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide: Another compound with a naphthalene and pyridine structure.

Uniqueness

1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide is unique due to its specific combination of a pyridinium ion, vinyl group, and naphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

CAS No.

36098-48-3

Molecular Formula

C18H16IN

Molecular Weight

373.2 g/mol

IUPAC Name

1-methyl-2-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium;iodide

InChI

InChI=1S/C18H16N.HI/c1-19-14-5-4-10-17(19)13-12-16-9-6-8-15-7-2-3-11-18(15)16;/h2-14H,1H3;1H/q+1;/p-1/b13-12+;

InChI Key

YDBPTWNNICMYPY-UEIGIMKUSA-M

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC=CC3=CC=CC=C32.[I-]

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC=CC3=CC=CC=C32.[I-]

Origin of Product

United States

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